![molecular formula C21H17N3O3S B12032787 2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate CAS No. 606961-44-8](/img/structure/B12032787.png)
2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
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Overview
Description
2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is a complex organic compound with the molecular formula C21H17N3O3S and a molecular weight of 391.452 g/mol This compound features a thiazole ring fused with a triazole ring, which is further substituted with phenyl and acetate groups
Preparation Methods
The synthesis of 2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate involves multiple steps. The synthetic route typically starts with the preparation of the thiazole and triazole rings, followed by their fusion and subsequent functionalization with phenyl and acetate groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Scientific Research Applications
2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it may be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate can be compared with other similar compounds, such as thiazole and triazole derivatives. These compounds share similar structural features but may differ in their functional groups and overall molecular architecture . For example, thiazole derivatives like sulfathiazole and triazole derivatives like fluconazole have well-documented antimicrobial and antifungal properties . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields .
Biological Activity
2,6-Dimethyl-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological effects, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a thiazole ring fused with a triazole moiety, which is known to contribute to various biological activities. The presence of multiple functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole exhibit significant antimicrobial properties. For instance:
- Activity Against Fungi : Compounds similar to the target compound have shown activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .
- Bacterial Activity : A study highlighted that certain thiazole derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the compound may also possess similar antimicrobial properties .
Cytotoxicity and Anticancer Potential
The compound's structural features suggest potential anticancer activity. Related compounds have demonstrated cytotoxic effects on various cancer cell lines:
- Mechanism of Action : The anticancer properties are often attributed to the inhibition of tyrosine kinases involved in cell proliferation and survival pathways .
- Case Studies : In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death.
Structure-Activity Relationship (SAR)
The biological efficacy of thiazole and triazole derivatives is influenced by their structural components:
- Electron-Withdrawing Groups : The presence of groups like nitro (NO₂) enhances activity against certain pathogens by increasing lipophilicity and improving membrane permeability.
- Hydrophobic Interactions : Compounds with increased hydrophobic characteristics tend to exhibit better binding affinity to biological targets .
Research Findings
Recent studies have provided insights into the mechanisms through which this compound exerts its biological effects:
- Antimicrobial Mechanisms : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Cytotoxic Mechanisms : It may induce oxidative stress in cancer cells or interfere with DNA replication processes.
Properties
CAS No. |
606961-44-8 |
---|---|
Molecular Formula |
C21H17N3O3S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[2,6-dimethyl-4-[(E)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C21H17N3O3S/c1-12-9-15(10-13(2)18(12)27-14(3)25)11-17-20(26)24-21(28-17)22-19(23-24)16-7-5-4-6-8-16/h4-11H,1-3H3/b17-11+ |
InChI Key |
HLNJTEPHXGUGRW-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
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